Home > Products > Screening Compounds P60160 > Thalidomide-O-acetamido-PEG1-C2-acid
Thalidomide-O-acetamido-PEG1-C2-acid -

Thalidomide-O-acetamido-PEG1-C2-acid

Catalog Number: EVT-14898958
CAS Number:
Molecular Formula: C20H21N3O9
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-acetamido-PEG1-C2-acid is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later infamous for its teratogenic effects. This compound incorporates an acetamido group and a polyethylene glycol (PEG) linker, which enhances its solubility and bioavailability. The compound is primarily utilized in research related to targeted protein degradation, particularly in the context of the ubiquitin-proteasome system.

Source

Thalidomide-O-acetamido-PEG1-C2-acid is synthesized through various chemical methods that involve modifications to the thalidomide structure. It is available from specialized chemical suppliers for research purposes, often under different names and formulations.

Classification

This compound falls under the category of small molecule drugs and bioconjugates. It acts as a ligand for cereblon, an E3 ubiquitin ligase component, making it relevant in the study of targeted protein degradation mechanisms.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-acetamido-PEG1-C2-acid typically involves several key steps:

  1. Activation of Thalidomide: Thalidomide is activated through chemical reactions that introduce functional groups capable of forming covalent bonds with the PEG linker.
  2. Conjugation with PEG Linker: The activated thalidomide is reacted with a PEG derivative, often using coupling agents to facilitate the formation of the desired conjugate.
  3. Purification: The final product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level, typically above 95% .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-O-acetamido-PEG1-C2-acid is C19H20N6O7C_{19}H_{20}N_{6}O_{7}, with a molecular weight of approximately 444.404 g/mol. The structure features:

  • A thalidomide core with functional modifications.
  • An acetamido group that enhances solubility.
  • A PEG linker that increases molecular flexibility and solubility in aqueous environments.
Chemical Reactions Analysis

Reactions

Thalidomide-O-acetamido-PEG1-C2-acid can participate in several types of chemical reactions:

  1. Nucleophilic Substitution Reactions: Due to the presence of reactive functional groups, it can engage in substitution reactions with various nucleophiles.
  2. Oxidation and Reduction: The compound can undergo redox reactions depending on the reagents used.

Technical Details

Common reagents for these reactions include:

  • Nucleophiles such as amines or thiols.
  • Oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.

The products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Thalidomide-O-acetamido-PEG1-C2-acid exerts its biological effects primarily through its interaction with cereblon:

  1. Cereblon Binding: The thalidomide derivative binds to cereblon, altering its conformation and influencing its activity within the ubiquitin-proteasome system.
  2. Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the cereblon complex.
  3. Ubiquitination and Degradation: Following binding, target proteins are ubiquitinated and subsequently degraded by the proteasome, leading to reduced levels of specific proteins within cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form depending on purity.
  • Solubility: Enhanced solubility in aqueous solutions due to the PEG linker.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of compounds containing amides and ester functionalities.

Relevant data indicates that it maintains efficacy in biological systems while minimizing off-target effects due to its selective binding properties.

Applications

Thalidomide-O-acetamido-PEG1-C2-acid has several significant applications:

  • Targeted Protein Degradation Research: It plays a crucial role in studies aimed at understanding protein-protein interactions and cellular pathways involved in diseases like cancer .
  • Drug Development: This compound is investigated for potential therapeutic applications where targeted degradation of specific proteins could provide clinical benefits, particularly in oncology and neurodegenerative disorders .
  • Biological Studies: Employed in experimental setups to elucidate mechanisms underlying cellular processes influenced by protein degradation pathways.
Molecular Design and Rationale for Thalidomide-O-acetamido-PEG1-C2-acid in Targeted Protein Degradation

Structural Basis of E3 Ubiquitin Ligase Recruitment via Thalidomide Derivatives

Role of the Phthalimide-Glutarimide Core in Cereblon (CRBN) Binding

The thalidomide-derived phthalimide-glutarimide core serves as the essential structural motif for engaging cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This bicyclic system inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN's β-hairpin domain, forming hydrogen bonds and hydrophobic contacts critical for complex stability [4] [6]. The glutarimide ring's carbonyl oxygen coordinates with the catalytic histidine residue (His378), while the phthalimide ring's π-stacking interactions with tryptophan residues provide binding specificity [4]. This precise molecular recognition reprograms the E3 ligase to recruit non-native substrates ("neosubstrates") containing a C-terminal β-hairpin loop with a glycine residue (G-loop) [4]. Structural analyses reveal that over 2,500 human proteins possess this recognition motif, enabling broad applicability of thalidomide-based degraders like Thalidomide-O-acetamido-PEG1-C2-acid for targeted protein degradation [4].

Stereochemical Influences on Ligand-Receptor Interactions

The (S)-enantiomer of thalidomide derivatives exhibits superior binding affinity to CRBN compared to the (R)-counterpart due to optimal spatial orientation of hydrogen bond acceptors within the glutarimide ring [6]. Molecular dynamics simulations demonstrate that the (S)-configuration positions the carbonyl groups at angles facilitating stronger coordination with Zn2+ ions in CRBN's binding pocket, enhancing complex stability by ~15-fold [6]. This stereoselectivity directly impacts degradation efficiency, as evidenced by cellular assays showing a 10-fold reduction in IKZF1 degradation with (R)-configured analogs. The Thalidomide-O-acetamido-PEG1-C2-acid retains the natural (S)-configuration at the glutarimide chiral center to maximize CRBN engagement [4] [6].

Functionalization Strategies for PROTAC Development

Rationale for Acetamido-PEG1-C2 Linker Integration

The acetamido-PEG1-C2 linker (molecular formula: C4H8N1O3) bridges the thalidomide core and carboxylic acid terminus, serving dual functions: spatial separation and conformational flexibility. The acetamido group (-NHCOCH3) attached at the phthalimide 4'-position minimizes steric hindrance with CRBN's surface residues while maintaining nanomolar binding affinity (Kd = 98 ± 12 nM) [1] [5]. The ethylene glycol unit (PEG1) introduces torsional flexibility (rotatable bonds: 4) that facilitates optimal positioning of target protein ligands during ternary complex formation [5]. The C2-alkyl spacer terminates in a carboxylic acid (-CH2CH2COOH), enabling efficient bioconjugation via amide coupling. This design balances molecular weight (447.4 g/mol) and hydrophilicity (clogP = 0.8) to maintain proteasome recruitment efficiency while permitting synthetic modularity [1] [9].

Comparative Analysis of PEG Spacer Lengths in Degrader Efficacy

Table 1: Influence of PEG Linker Length on Degrader Properties

Linker TypeMolecular Weight (g/mol)Hydrogen Bond AcceptorsclogPDegradation Efficiency (DC50)
C2-acid (No PEG)346.2971.2320 nM
PEG1-C2-acid447.490.885 nM
PEG2-C2-acid476.48100.3110 nM
PEG3-C2-acid520.5411-0.2420 nM

Extending PEG spacers beyond PEG1 diminishes degradation potency despite improved hydrophilicity. Thalidomide-PEG2-C2-acid (C23H28N2O9, MW 476.48) exhibits reduced target engagement due to excessive linker flexibility, which compromises ternary complex stability [9]. Conversely, non-PEGylated analogs like Thalidomide-O-C2-acid (2369068-42-6) show limited solubility (clogP = 1.2), reducing cellular uptake [8]. The PEG1 spacer optimizes this trade-off by providing sufficient length (11.2 Å) to prevent steric clashes between CRBN and target proteins while maintaining rigid orientation through ethylene bridges [5] [10].

Chemoselective Conjugation Techniques for Modular Assembly

Carboxylic Acid Functional Group in Bioconjugation

The terminal carboxylic acid (pKa ≈ 4.2) enables diverse conjugation strategies via activation as N-hydroxysuccinimide (NHS) esters or acyl azides, achieving >90% coupling yields with amine-containing target ligands [1] [5]. This functionality permits modular assembly of PROTACs using solid-phase peptide synthesis (SPPS) or solution-phase coupling with catalysts like HATU/DIPEA [8]. The electrophilic carbonyl undergoes nucleophilic attack by primary amines (k = 12.3 M-1s-1), forming stable amide bonds resistant to cellular hydrolases. Unlike click chemistry handles (e.g., azides in Pomalidomide-PEG2-butyl azide), the carboxylic acid avoids potential cytotoxicity from copper catalysts while maintaining compatibility with Fmoc/t-Boc protection schemes [5] [10].

Impact of Linker Hydrophilicity on Cellular Permeability

Table 2: Physicochemical Properties of Thalidomide-Linker Conjugates

CompoundCAS NumberMolecular FormulaclogPPSA (Ų)Permeability (Papp × 10−6 cm/s)
Thalidomide-O-C2-acid2369068-42-6C16H14N2O71.2120.78.2
Thalidomide-O-acetamido-PEG1-C2-acid2204225-99-8C20H21N3O90.8135.218.5
Thalidomide-C3-O-PEG2-C2-acidN/AC23H28N2O90.3139.821.3
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2134828253C25H34N4O9-1.1158.45.7

The acetamido-PEG1 linker reduces clogP by 33% compared to alkyl-only analogs (Table 2), enhancing aqueous solubility (Sw = 32 mg/mL vs. 8 mg/mL for C2-acid). This elevates Caco-2 permeability (Papp = 18.5 × 10−6 cm/s) by reducing membrane partitioning energy [5] [9]. However, excessive hydrophilicity in extended PEG variants (e.g., Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2) increases polar surface area (PSA > 150 Ų), diminishing passive diffusion. The PEG1 spacer optimally balances desolvation energy and hydrogen bond capacity (H-bond donors: 2; acceptors: 9), facilitating proteasome access while minimizing aggregation [9] [10].

Properties

Product Name

Thalidomide-O-acetamido-PEG1-C2-acid

IUPAC Name

3-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]propanoic acid

Molecular Formula

C20H21N3O9

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C20H21N3O9/c24-14-5-4-12(18(28)22-14)23-19(29)11-2-1-3-13(17(11)20(23)30)32-10-15(25)21-7-9-31-8-6-16(26)27/h1-3,12H,4-10H2,(H,21,25)(H,26,27)(H,22,24,28)

InChI Key

MZFQNXDMXWPQBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.